2-Amino-5-octylbenzaldehyde

Catalog No.
S14214818
CAS No.
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-octylbenzaldehyde

Product Name

2-Amino-5-octylbenzaldehyde

IUPAC Name

2-amino-5-octylbenzaldehyde

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3

InChI Key

WXZGUTFYNWGZPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)N)C=O

2-Amino-5-octylbenzaldehyde is an organic compound characterized by the presence of an amino group and an aldehyde functional group attached to a benzene ring with an octyl substituent. Its chemical formula is C15H23NC_{15}H_{23}N, and it features a long hydrophobic octyl chain, which contributes to its unique properties and potential applications. The compound is primarily studied for its reactivity and biological activities, making it a subject of interest in organic chemistry and medicinal research.

, including:

  • Formation of Imine: The aldehyde group can react with primary amines to form imines. This reaction is significant in the context of Schiff base formation.
  • Nucleophilic Addition: The amino group can act as a nucleophile, allowing the compound to participate in nucleophilic addition reactions with electrophiles.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.

These reactions are typical for aromatic aldehydes and amino compounds, contributing to their versatility in synthetic organic chemistry .

Research indicates that 2-amino-5-octylbenzaldehyde exhibits various biological activities. Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. For instance, derivatives of amino-substituted benzaldehydes have shown promising results against various pathogens, suggesting that 2-amino-5-octylbenzaldehyde may also possess significant biological activity .

The synthesis of 2-amino-5-octylbenzaldehyde can be achieved through several methods:

  • Aldol Condensation: A common method involves the condensation of an appropriate aromatic aldehyde with a long-chain aliphatic amine under acidic or basic conditions.
  • Reductive Amination: This method involves the reaction of an aldehyde with an amine in the presence of reducing agents, which can facilitate the formation of the amino group while converting the aldehyde to an alcohol.
  • Direct Substitution: Starting from commercially available 5-bromobenzaldehyde, an octylamine can be introduced via nucleophilic substitution reactions .

These methods highlight the compound's synthetic accessibility and versatility in organic synthesis.

2-Amino-5-octylbenzaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those involving amino or aldehyde functionalities.
  • Material Science: The hydrophobic nature of the octyl chain may lend itself to applications in materials science, particularly in creating surfactants or emulsifiers .

Interaction studies involving 2-amino-5-octylbenzaldehyde focus on its reactivity with biological macromolecules. For example, studies on how it interacts with proteins or nucleic acids could provide insights into its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for assessing the safety and efficacy of this compound in biological systems .

Several compounds share structural similarities with 2-amino-5-octylbenzaldehyde, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylbenzaldehydeShorter methyl chainHigher solubility in polar solvents
2-Amino-5-bromobenzaldehydePresence of bromineEnhanced reactivity due to halogen atom
2-Amino-5-ethylphenolContains a hydroxyl groupPotential antioxidant properties

These compounds illustrate variations in hydrophobicity, reactivity, and biological activity due to differences in their substituents .

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.177964357 g/mol

Monoisotopic Mass

233.177964357 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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